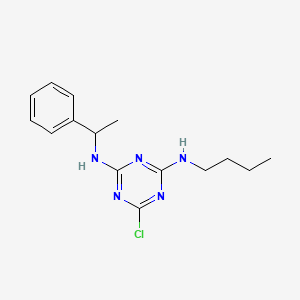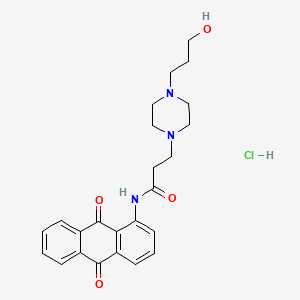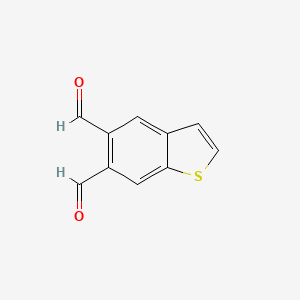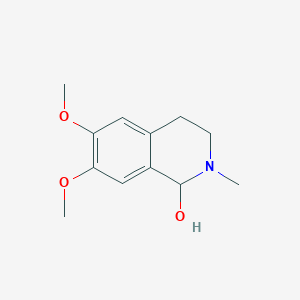![molecular formula C14H8N2O2 B14314803 2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 112163-95-8](/img/structure/B14314803.png)
2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of benzopyranopyridines. This compound is characterized by its unique fused ring structure, which includes a benzopyrano and pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization . This method is advantageous due to its high yield (65-98%) and the absence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of readily available starting materials and simple workup procedures, such as washing the products with ethanol, makes this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile
- Ethyl 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylate
- 3-Acetyl-2-methyl-5H-1-benzopyrano[2,3-b]pyridin-5-one
Uniqueness
2-Methyl-5-oxo-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific fused ring structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays and offer more versatile synthetic applications .
Eigenschaften
CAS-Nummer |
112163-95-8 |
|---|---|
Molekularformel |
C14H8N2O2 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-methyl-5-oxochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2O2/c1-8-9(7-15)6-11-13(16-8)10-4-2-3-5-12(10)18-14(11)17/h2-6H,1H3 |
InChI-Schlüssel |
XHQCZPKNBJXWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1C#N)C(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)



![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

